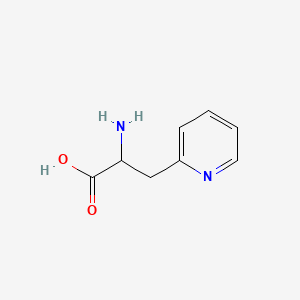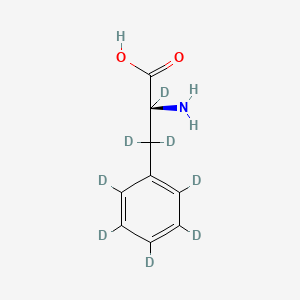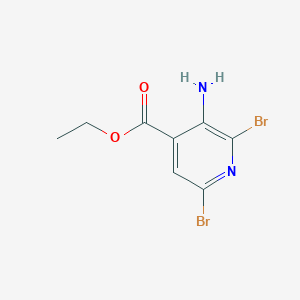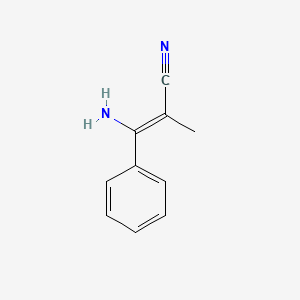
2-epi-Fagomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-epi-Fagomine” is a type of piperidine alkaloid . Piperidine alkaloids are a class of organic compounds that contain a piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “2-epi-Fagomine” involves the transformation of glucal and galactal into 2-deoxyglycolactams, which are important building blocks in the synthesis of biologically active piperidine alkaloids . In one of the strategies, the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) has been exploited to generate lactamol .
Molecular Structure Analysis
The molecular formula of “2-epi-Fagomine” is C6H13NO3 . This indicates that it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-epi-Fagomine” include the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®), followed by dehydration .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-epi-Fagomine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "D-glucose", "D-galactose", "L-rhamnose", "L-fucose", "L-arabinose", "L-xylose", "L-idose", "L-gulose", "L-mannose", "L-glucose", "L-galactose", "L-talose", "L-altrose", "L-allose", "L-psicose", "L-fructose", "L-sorbose", "L-tagatose", "L-lyxose", "L-ribose" ], "Reaction": [ "The synthesis of 2-epi-Fagomine involves the following steps:", "1. Protection of the hydroxyl groups of D-glucose with TBDMS chloride to form TBDMS-D-glucose.", "2. Conversion of TBDMS-D-glucose to the corresponding azide using NaN3 and DMF.", "3. Reduction of the azide to the amine using Pd/C and H2.", "4. Protection of the amine with Boc2O to form Boc-2-epi-Fagomine.", "5. Deprotection of the TBDMS and Boc groups using TBAF to yield 2-epi-Fagomine." ] } | |
CAS RN |
1129725-67-2 |
Molecular Formula |
C₆H₁₃NO₃ |
Molecular Weight |
147.17 |
synonyms |
(2S,3R,4R)-2-(Hydroxymethyl)-3,4-piperidinediol; 5-epi-Fagomine |
Origin of Product |
United States |
Q & A
Q1: What is the significance of the gold(I)-catalyzed allene cyclization in the synthesis of 2-epi-Fagomine?
A1: The gold(I)-catalyzed allene cyclization is a crucial step in the synthesis of 2-epi-Fagomine as described in the research. [, ] This specific reaction allows for a highly stereoselective synthesis of the target molecule. [] High stereoselectivity is important in organic synthesis as it leads to the preferential formation of a specific isomer, simplifying purification and potentially influencing biological activity.
Q2: The provided abstracts mention "concise" synthesis. What makes the synthesis of 2-epi-Fagomine described in these papers concise?
A2: While the provided abstracts do not offer detailed synthetic steps, "concise" generally refers to a synthesis with a minimal number of steps. Shorter synthetic routes are desirable in chemistry as they tend to be more efficient and cost-effective. [] Further investigation into the full text of these research papers would be needed to analyze the specific steps taken and why they are considered concise.
Q3: Are there any other known approaches to synthesizing 2-epi-Fagomine?
A3: The provided abstracts focus specifically on utilizing gold(I)-catalyzed allene cyclization as a key step. [, ] It is possible that other synthetic routes exist, and a broader literature search beyond these specific papers would be required to uncover alternative synthetic approaches to 2-epi-Fagomine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)


